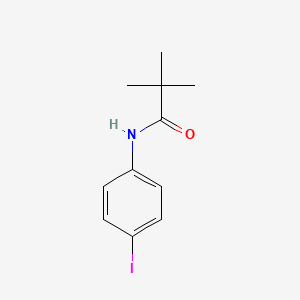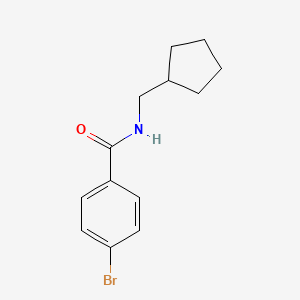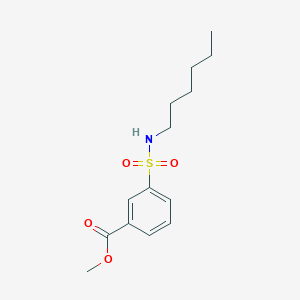
N-(cyclopentylmethyl)-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopentylmethyl)-4-iodobenzamide: is a chemical compound characterized by its unique structure, which includes a cyclopentylmethyl group attached to a benzamide moiety with an iodine atom at the para-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-iodobenzoic acid and cyclopentylmethylamine.
Reaction Steps: The carboxylic acid group of 4-iodobenzoic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with cyclopentylmethylamine to form the amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal conditions.
Scale-Up Considerations: Special attention is given to the control of reaction parameters to maintain product quality and yield.
Types of Reactions:
Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.
Reduction: The iodine atom can be reduced to iodide using reducing agents like sodium thiosulfate.
Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium thiosulfate or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Iodate or periodate derivatives.
Reduction Products: Iodide derivatives.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: N-(cyclopentylmethyl)-4-iodobenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound serves as a probe in biological studies to understand the role of iodine in biological systems and its potential therapeutic effects.
Medicine: It has shown promise in medicinal chemistry as a precursor for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the manufacturing of specialty chemicals and materials due to its unique chemical properties.
作用机制
The mechanism by which N-(cyclopentylmethyl)-4-iodobenzamide exerts its effects depends on its molecular targets and pathways involved. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to therapeutic outcomes. The exact mechanism can vary based on the context in which the compound is used.
相似化合物的比较
N-(cyclopentylmethyl)-4-bromobenzamide
N-(cyclopentylmethyl)-4-chlorobenzamide
N-(cyclopentylmethyl)-4-fluorobenzamide
Uniqueness: N-(cyclopentylmethyl)-4-iodobenzamide stands out due to the presence of the iodine atom, which imparts unique chemical and biological properties compared to its bromo, chloro, and fluoro analogs. The iodine atom's larger size and different electronic properties can lead to distinct reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development across multiple fields.
属性
IUPAC Name |
N-(cyclopentylmethyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c14-12-7-5-11(6-8-12)13(16)15-9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDNCYWDXYQFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxy-phenyl)methylene]hydrazino]benzoic acid](/img/structure/B7830087.png)
![4-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830091.png)
![Benzyl N-[1-(isopropylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B7830109.png)
![2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830115.png)








